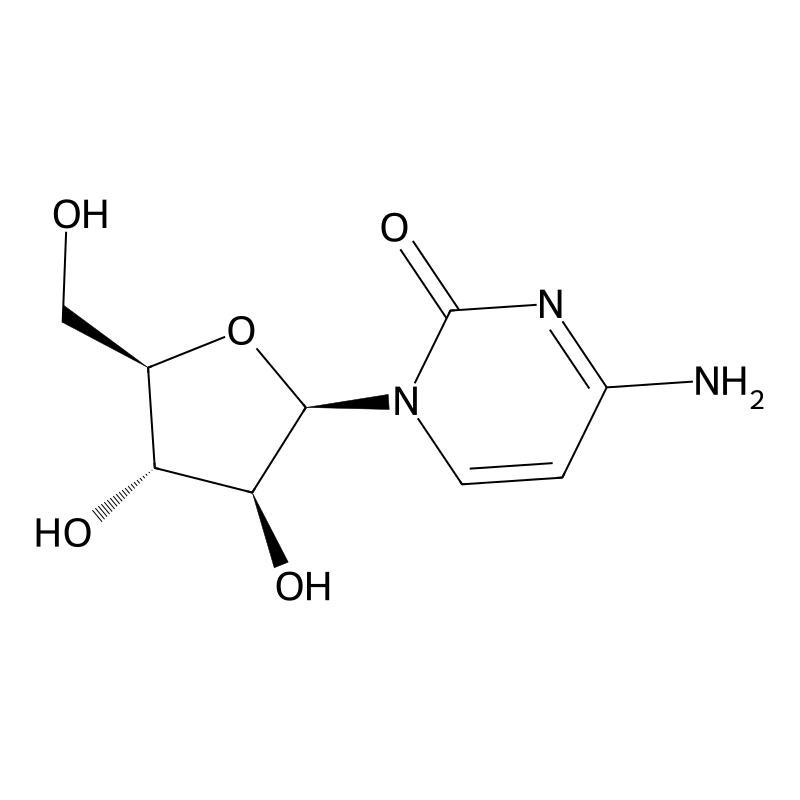

Cytarabine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble

1 G IN ABOUT 5 ML WATER & 500 ML ALC; 1 G IN ABOUT 1000 ML CHLOROFORM & 300 ML METHANOL

Soluble in water

4.38e+01 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

cytarabine mechanism of action DNA synthesis inhibition

Detailed Mechanism of Action

Cytarabine's cytotoxicity is highly specific to the S-phase of the cell cycle [1]. Its action unfolds through a multi-step process:

- Cellular Uptake and Activation: this compound enters the cell primarily through the human equilibrative nucleoside transporter 1 (hENT-1) [2]. Inside the cell, it is sequentially phosphorylated by enzymes, culminating in the formation of its active metabolite, This compound triphosphate (Ara-CTP) [3] [4].

- Competition and Incorporation: Ara-CTP competes with the natural nucleotide deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerase [5].

- Inhibition of DNA Synthesis: Once incorporated, this compound acts through multiple mechanisms to halt DNA synthesis:

- Inhibition of DNA Polymerase: Ara-CTP directly inhibits the DNA polymerase enzyme, preventing further DNA chain elongation [1] [5].

- Chain Termination: The arabinose sugar moiety in this compound creates steric hindrance that physically blocks the action of DNA polymerase, leading to premature termination of the DNA strand [2] [5].

- Induction of Cell Death: The stalling and disruption of DNA replication forks trigger DNA damage responses, ultimately leading to the activation of apoptosis (programmed cell death) in rapidly dividing leukemic cells [6].

Recent research also highlights that at low doses, this compound can induce cellular differentiation in Acute Myeloid Leukemia (AML) cells. This effect is mediated by the activation of the ATR/Chk1 DNA damage signaling pathway, which can lead to cell cycle arrest and maturation of leukemic cells instead of immediate cell death [3].

The following diagram illustrates the this compound activation pathway and its primary mechanisms of action.

This compound is activated to Ara-CTP, which inhibits DNA synthesis via competition, incorporation, and chain termination, leading to cell death or differentiation.

Quantitative Data & Experimental Insights

For research and development purposes, understanding the quantitative aspects of this compound's action is crucial.

Table 1: Key Quantitative Pharmacological Data

| Parameter | Value / Range | Context / Cell Line | Significance |

|---|---|---|---|

| IC₅₀ (DNA Synthesis) [6] | 16 nM | In vitro | Potent inhibitor of DNA synthesis. |

| IC₅₀ (Cell Proliferation) [6] | 1.12 μM | Primary AML cells | Dose-dependent growth inhibitory effect. |

| Plasma Half-Life [1] | ~10 minutes | Biphasic elimination in humans | Rapid clearance; often administered via continuous infusion. |

| Protein Binding [1] [2] | ~13% | Low | High volume of distribution and potential to cross biological barriers. |

Table 2: Example In Vitro Experimental Protocol

The following methodology, derived from research cited in the search results, outlines a standard approach to assess this compound's effects on leukemia cells [6].

| Protocol Step | Detailed Methodology |

|---|---|

| 1. Cell Culture | Maintain human leukemia cell lines (e.g., U937, HL-60, CCRF-CEM) in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere. |

| 2. Drug Treatment | Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water) and serially dilute it in culture medium to achieve a range of final concentrations (e.g., 10 nM to 1000 nM). Treat exponentially growing cells for a defined period (e.g., 24-72 hours). |

| 3. Viability/Proliferation Assay (e.g., MTT/WST-1) | After treatment, add a cell proliferation reagent like WST-1 to the wells. Incubate for 2-4 hours and measure the absorbance at 450 nm using a spectrophotometer. Calculate the percentage of viable cells relative to the untreated control. |

| 4. Cell Cycle Analysis (Flow Cytometry) | Harvest treated cells, fix in ethanol, and stain with a DNA-binding dye like Propidium Iodide (PI). Analyze the DNA content using a flow cytometer to determine the distribution of cells in the G1, S, and G2/M phases of the cell cycle. |

| 5. Differentiation Marker Analysis | After 72 hours of treatment, stain cells with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14). Analyze the expression levels using flow cytometry. |

Mechanisms of Resistance

Resistance to this compound is a major clinical challenge and can arise through several mechanisms [2] [4]:

- Reduced Intracellular Activation: Decreased expression or activity of the activating enzyme deoxycytidine kinase (DCK).

- Enhanced Catabolism: Increased activity of cytidine deaminase (CDA), which deaminates this compound to its inactive uracil derivative (Ara-U).

- Altered Nucleotide Transport: Reduced expression of the hENT1 transporter, limiting the drug's entry into the cell.

- Increased Efflux or Detoxification: Upregulation of efflux pumps or detoxifying enzymes can reduce intracellular concentrations of Ara-CTP.

References

- 1. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. -induced differentiation of AML cells depends on... This compound [pmc.ncbi.nlm.nih.gov]

- 4. Response and Toxicity to this compound Therapy in Leukemia ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. | Ara-C | this compound | TargetMol DNA synthesis inhibitor [targetmol.com]

Metabolic Activation Pathway of Cytarabine

The intracellular level of ara-CTP is governed by a balance between activating phosphorylation steps and inactivation pathways. The following diagram and table detail the key proteins involved.

Fig. 1. Intracellular metabolic pathway of this compound (ara-C) leading to the formation of the active metabolite ara-CTP.

| Protein/Gene | Function in Ara-C Metabolism | Effect on Ara-CTP & Drug Efficacy |

|---|---|---|

| hENT1/SLC29A1 [1] | Transmembrane transporter for cellular uptake of ara-C. | Critical for ara-C influx at low doses; reduced function decreases ara-CTP. |

| DCK [1] | Rate-limiting enzyme for the first phosphorylation step (ara-C to ara-CMP). | Reduced expression or activity is a major mechanism of ara-C resistance. |

| CMPK1 [2] | Phosphorylates ara-CMP to ara-CDP. | Lower activity can limit the flux through the activation pathway. |

| NME1/NME2 [2] | Nucleoside diphosphate kinases; phosphorylate ara-CDP to ara-CTP. | Polymorphisms associated with worse clinical outcomes (RFS and OS). |

| CDA [1] | Deaminates ara-C to inactive uracil arabinoside (ara-U). | Overexpression leads to increased drug inactivation and resistance. |

| NT5C2 [1] | Dephosphorylates ara-CMP back to ara-C. | Increased activity reduces the substrate available for further activation. |

| RRM1/RRM2 [1] [2] | Catalytic subunits of ribonucleotide reductase; regulate intracellular dCTP pools. | High dCTP pools compete with ara-CTP for DNA incorporation and inhibit DCK. |

| SAMHD1 [2] | dNTP triphosphohydrolase that hydrolyzes ara-CTP. | Promotes detoxification; its disruption increases cellular sensitivity to ara-C. |

Quantitative Data and Pharmacogenetics

Interpatient variability in ara-CTP accumulation is significant and linked to clinical response. One study reported a 40.5 to 100-fold variation in intracellular ara-CTP levels following treatment [3]. This variability is influenced by genetic polymorphisms.

| Gene | Polymorphism (rs ID) | Clinical/Biological Association |

|---|---|---|

| RRM2 [2] | rs1130609 | Associated with increased risk of chemoresistance and worse relapse-free survival (RFS). |

| NME2 [2] | rs3744660 | Associated with increased risk of chemoresistance and worse RFS. |

| E2F1 [2] | rs3213150 | Associated with increased risk of chemoresistance. |

| NME1 [2] | rs3760468, rs2302254 | Associated with worse RFS and overall survival (OS). |

| SAMHD1 [2] | rs6102991 | Shows a marginal association with a decreased risk of chemoresistance. |

A comprehensive Ara-C SNP Score (ACSS) has been developed to predict intracellular ara-CTP levels [3]. This score combines the effects of multiple SNPs, and patients classified as low-ACSS had significantly lower ara-CTP accumulation, indicating a cumulative effect of these genetic variants [3].

Mechanisms of Resistance and Modulation Strategies

Resistance to this compound primarily arises from insufficient intracellular levels of ara-CTP [1] [4]. Key mechanisms and potential strategies to overcome them are outlined below.

Fig. 2. Primary mechanisms of this compound resistance and proposed strategies to overcome them.

Sequential drug scheduling is another strategic approach. Preclinical in vivo studies have shown that administering methotrexate 3-6 hours before this compound can significantly enhance the production and retention of ara-CTP in leukemic cells [5].

Experimental Protocols for Key Assays

For researchers, measuring ara-CTP kinetics and cellular sensitivity is fundamental to studying this compound.

Protocol 1: Measuring Intracellular Ara-CTP Formation and Retention

This protocol assesses the leukemic cells' capacity to activate and retain ara-CTP, a parameter correlated with clinical response [6].

- Cell Preparation: Obtain peripheral blood or bone marrow blast cells from patients (e.g., at diagnosis). Isolate mononuclear cells using Ficoll-Hypaque density-gradient centrifugation.

- Drug Incubation (Loading Phase): Incubate cells in an ara-C containing medium (e.g., 1 µg/mL or 3 µg/mL) for a defined period, typically 1 hour.

- Drug Removal (Retention Phase): Wash the cells and re-incubate them in an ara-C free medium for a set duration (e.g., 3 hours).

- Sample Collection & Analysis: Collect cell pellets at the end of both the loading and retention phases.

- Quantify intracellular ara-CTP using High-Performance Liquid Chromatography (HPLC).

- Calculate Ara-CTP retention as the percentage of ara-CTP remaining after the retention phase compared to the level at the end of the loading phase.

Protocol 2: In Vitro Drug Sensitivity Test (Inhibition of DNA Synthesis)

This simple test can help identify functional resistance, including DCK deficiency [4].

- Cell Culture: Incubate leukemic blasts in culture.

- Radioactive Labeling & Drug Exposure: Co-incubate cells with ³H-thymidine and a range of concentrations of ara-C for several hours.

- Measurement: Measure the incorporation of ³H-thymidine into the DNA of the leukemic cells.

- Analysis: Cells that show less inhibition of DNA synthesis by ara-C are indicative of drug resistance, potentially due to deficiencies in the activation pathway (e.g., DCK).

References

- 1. Genetic factors influencing this compound therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Association of genetic polymorphisms in genes involved in Ara -C and... [translational-medicine.biomedcentral.com]

- 3. Comprehensive Ara-C SNP score predicts leukemic cell ... [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of this compound ( ARA -C) therapy for acute myeloid leukemia [ehoonline.biomedcentral.com]

- 5. Enhanced production of intracellular ara - CTP after sequential use of... [pubmed.ncbi.nlm.nih.gov]

- 6. [Intracellular retention of this compound-triphosphate (Ara-CTP) ... [pubmed.ncbi.nlm.nih.gov]

cytarabine structure pyrimidine nucleoside analog

Mechanism of Action and Intracellular Metabolism

Cytarabine must be metabolized to its active form within the cell to exert its cytotoxic effects. The following diagram illustrates its metabolic activation and primary mechanisms of action.

The efficacy of this compound can be limited by several resistance mechanisms, including reduced uptake into the cell, decreased activation by kinases, and increased deactivation by enzymes like cytidine deaminase [1] [2].

Experimental Protocols for Key Research Applications

For researchers, understanding standard experimental setups is crucial. Below are methodologies for two key applications: in vitro cytotoxicity and investigating combination therapies.

In Vitro Cell Death and Viability Assay

This protocol is used to determine the direct cytotoxic effects of this compound on leukemia cell lines [3].

- Cell Culture: Culture acute leukemia cell lines (e.g., Jurkat for ALL, HL-60 or Molm-13 for AML) in RPMI 1640 medium supplemented with 10% fetal calf serum.

- Drug Treatment: Prepare a titration of this compound (AraC) concentrations (e.g., from 10 nM to 100 μM) to establish a dose-response curve. Culture cells with the drug, a vehicle control, and a combination of drugs if testing synergy.

- Incubation: Incubate cells for 24-72 hours. The duration depends on the cell line doubling time and the specific research question.

- Cell Death Determination:

- Staining: Use propidium iodide (PI) or SYTOX stains, which are excluded by live cells but penetrate the compromised membranes of dead cells. Alternatively, use Annexin V/PI staining to distinguish between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

- Analysis: Analyze stained cells using flow cytometry. The percentage of PI-positive or SYTOX-positive cells quantifies cell death.

- Viability Assessment: Use the CellTiter-Glo Luminescent Cell Viability Assay to measure intracellular ATP content as a correlate of the number of viable cells.

Protocol for Investigating Synergistic Combinations

This methodology assesses whether a second drug can enhance the cell death induced by this compound [3].

- Cell Preparation: Culture and maintain leukemia cell lines or primary blasts from patients as described above.

- Combination Treatment: Treat cells with several conditions:

- No drug (control)

- Memantine (or the drug of interest) alone

- This compound alone at a pre-determined sub-maximal concentration

- Combination of memantine and this compound

- Apoptosis Signaling Analysis:

- Mitochondrial Function: After treatment, determine mitochondrial cytochrome c release. Permeabilize plasma membranes with saponin, wash out cytosolic cytochrome c, then permeabilize mitochondrial membranes with digitonin to fix and stain with a cytochrome c-specific antibody for flow cytometry analysis. A lower fluorescence signal indicates cytochrome c release and apoptosis.

- Western Blotting: Prepare cytoplasmic and nuclear protein extracts. Use antibodies to detect activation (cleavage) of caspases (e.g., Caspase-3, Caspase-9) and phosphorylation status of key signaling proteins like AKT and ERK1/2.

- Data Interpretation: Potentiation of this compound's effect is evidenced by a significant increase in cell death, cytochrome c release, and caspase activation in the combination group compared to either drug alone, alongside reduced pro-survival signaling (p-AKT, p-ERK1/2).

Pharmaceutical Profiles and Dosing Regimens

This compound's clinical application varies significantly based on the treatment goal, from standard doses to high-intensity regimens. Key pharmaceutical properties and common dosing schedules are summarized below.

| Property | Details |

|---|---|

| Solubility | Soluble in water (100 mM) and DMSO (50 mM) [4] |

| Protein Binding | ~13% [1] [2] |

| Metabolism | Primarily in the liver to an inactive metabolite (uracil arabinoside) [1] [5] |

| Elimination Half-life | Biphasic; initial phase ~10 minutes [1] [5] [2] |

| Excretion | Mainly renal [1] [5] |

| Regimen Type | Typical Dose & Route | Common Clinical Context |

|---|---|---|

| Standard Dose [5] | 100-200 mg/m²/day by continuous IV infusion for 7 days | Remission induction in AML |

| High Dose [5] | 1000-3000 mg/m²/dose IV every 12 hours for 2-6 days | Salvage therapy or consolidation for AML and ALL |

| Low Dose [6] | 20 mg twice daily subcutaneously for 10 days | Patients unfit for intensive chemotherapy |

| Intrathecal [5] | Varies; using specific formulations (e.g., liposomal) | Prophylaxis or treatment of meningeal leukemia |

Advanced Formulations and Future Perspectives

The clinical utility of this compound is limited by its rapid clearance and significant systemic toxicity [7]. Nanotechnology-based delivery systems are being extensively researched to overcome these challenges:

- Liposomes: Lipid bilayer vesicles that encapsulate this compound, prolonging its circulation time and improving tumor targeting. The liposomal formulation (Depocyt) is already approved for intrathecal use [1] [7].

- Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to create sustained-release systems for this compound, enhancing its stability and bioavailability [7].

- Inorganic Nanoparticles: Materials like gold nanoparticles are explored as carriers, allowing for functionalization with targeting ligands [7].

- Co-delivery Systems: These advanced platforms combine this compound with other anticancer agents (e.g., daunorubicin in Vyxeos) in a single carrier. This approach can synergize therapeutic effects, overcome drug resistance, and reduce off-target toxicity by ensuring both drugs are delivered to the same cell [7] [2].

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 3. Memantine potentiates this compound -induced cell death of acute... [biosignaling.biomedcentral.com]

- 4. , this compound (CAS 147-94-4) | Abcam Pyrimidine nucleoside analog [abcam.com]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Acute myeloid leukaemia low dose this compound [eviq.org.au]

- 7. Unlocking the potential of this compound: A comprehensive ... [sciencedirect.com]

Mechanism of Action and Cell Cycle Specificity

Cytarabine (ara-C) is a pyrimidine nucleoside analogue that requires intracellular activation to its triphosphate form (ara-CTP) to exert its cytotoxic effects [1]. Its action is highly specific to the S phase of the cell cycle for several key reasons:

- Incorporation into DNA: Ara-CTP competes with deoxycytidine triphosphate (dCTP) for incorporation into elongating DNA strands by DNA polymerase. This incorporation leads to chain termination and cessation of DNA synthesis [2] [1] [3].

- Inhibition of DNA Polymerase: Ara-CTP directly inhibits DNA polymerase, further preventing DNA replication and repair [2] [1].

- S Phase Arrest and DNA Damage: Incorporation of ara-C into DNA causes stalled replication forks, which triggers replication stress and activates the ATR/Chk1 DNA damage checkpoint pathway. This activation can result in sustained S-phase arrest, facilitating the cytotoxic or differentiation effects of the drug [4].

The specificity of this compound is not absolute and can be influenced by cellular context. One study noted that in high-density cell cultures or clinical specimens, this compound-induced apoptosis was observed in the G0/G1 phase, suggesting that cell growth status can influence its cell-cycle effects [5].

Quantitative Pharmacology and Dosing

The intensity of this compound's effect is directly related to its dose and schedule. The following table summarizes the key dosing regimens and their pharmacological rationales, particularly for Acute Myeloid Leukemia (AML).

| Dose Level | Typical Dose Regimen | Pharmacological Rationale & S-phase Targeting |

|---|---|---|

| Standard Dose (SD) | 100 mg/m²/day by continuous IV infusion for 7 days [1] [6] | Maintains a constant plasma level to maximize exposure of cycling cells as they enter S-phase [6]. |

| Intermediate Dose (ID) | 1,000 - 2,000 mg/m², often as a 1-2 hour infusion every 12 hours [6] | Achieves plasma levels that saturate the activation enzymes, leading to maximal intracellular ara-CTP levels comparable to high-dose therapy [6]. |

| High Dose (HD) | 3,000 mg/m² as a 1-3 hour infusion every 12 hours for up to 6 days [1] [6] | Designed to overcome some forms of drug resistance and achieve higher CNS penetration. The 12-hour dosing interval is critical for S-phase targeting [6]. |

The dosing interval is a critical factor for S-phase specificity. This compound has a very short plasma half-life (approximately 10 minutes to 3 hours) [2] [6]. Administering doses every 12 hours, rather than continuously, creates periods of high and low drug concentration. This intermittent schedule can allow some leukemic cells with shorter S-phase durations (as short as 8 hours) to escape exposure, suggesting that shorter intervals between doses could theoretically improve efficacy by catching more cells as they enter S-phase [6].

Signaling Pathways in Response to this compound

The activation of the ATR/Chk1 signaling pathway in response to this compound-induced replication stress is a key cellular event. The following diagram illustrates this pathway and its dual roles in promoting survival and enabling differentiation.

Figure 1: The ATR/Chk1 pathway is activated by this compound-induced replication stress, leading to S-phase arrest and divergent cell fates including survival, differentiation, or apoptosis [7] [4].

Activation of this checkpoint can lead to different cellular outcomes. While it initially promotes survival by halting the cycle for repair, persistent arrest can also trigger apoptosis or, as recent evidence suggests, differentiation of AML cells at low this compound doses [4]. Pharmacological inhibition of Chk1 (e.g., with UCN-01) abrogates this checkpoint, forcing cells with damaged DNA to proceed through the cycle, leading to enhanced apoptosis, a strategy explored in clinical trials for relapsed AML [7].

Experimental Assessment of S-Phase Effects

Researchers use several methodologies to investigate this compound's S-phase-specific action and its consequences. The table below outlines key experimental approaches.

| Experimental Method | Key Measurable Outputs | Application & Insight |

|---|---|---|

| Flow Cytometry for Cell Cycle | DNA content analysis (Propidium Iodide) to determine percentage of cells in G1, S, and G2/M phases; Annexin V/PI for apoptosis [4] [5]. | Quantifies S-phase arrest and subsequent apoptosis. For example, low-dose this compound increases the S-phase population, while high doses can increase subG1 (apoptotic) and G2/M fractions [4]. |

| Analysis of Pathway Activation | Immunoblotting to detect phosphorylation of key proteins (e.g., Chk1 at Ser345, Cdk2 at Tyr15) [7] [4]. | Confirms activation of the ATR/Chk1 DNA damage response pathway and its downstream effects, such as inhibition of Cdk2, which is a marker of S-phase arrest [7] [4]. |

| Clonogenic Assays | Number and size of colonies formed by primary leukemic blasts or cell lines after drug treatment [7]. | Measures the long-term reproductive viability of cells after this compound exposure, assessing the ultimate cytotoxic efficacy. |

| DNA Synthesis Inhibition | Measurement of radioactive thymidine (³H-thymidine) incorporation into DNA in the presence of this compound [6]. | Directly measures the inhibition of DNA synthesis, the primary mechanism of action of this compound. Can also be used to identify drug resistance [6]. |

Key Takeaways for Research and Development

- S-phase specificity is central to this compound's efficacy, primarily through incorporation into DNA and inhibition of DNA synthesis. Dosing schedules are designed to maximize exposure of tumor cells during this vulnerable phase.

- The ATR/Chk1 pathway is a critical response to this compound-induced damage. Modulating this pathway (e.g., with Chk1 inhibitors) is a promising strategy to overcome resistance and enhance cytotoxicity [7].

- At low concentrations, this compound can induce differentiation of AML cells in a Chk1-dependent manner, sharing a mechanism with inhibitors of pyrimidine synthesis like DHODH inhibitors [4]. This expands its therapeutic potential beyond pure cytotoxicity.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. : Uses, Interactions, this compound of Action | DrugBank Online Mechanism [go.drugbank.com]

- 3. This compound - an overview [sciencedirect.com]

- 4. This compound-induced differentiation of AML cells depends ... [nature.com]

- 5. and paclitaxel exhibit different this compound - cell specificities in... cycle [link.springer.com]

- 6. Optimization of this compound (ARA-C) therapy for AML [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacodynamics of this compound & UCN-01 in AML blasts [pmc.ncbi.nlm.nih.gov]

cytarabine synthesis production methods

Chemical Synthesis Pathway

A cited synthesis method for cytarabine starts with a protected cytidine derivative and proceeds through a series of reactions [1]. The following diagram outlines the logical sequence of this chemical synthesis pathway.

Another patented method involves using hexamethyldisilazane as a key reagent, highlighting that alternative and potentially optimized synthetic routes exist [2].

Mechanism of Action and Activation

This compound is an antimetabolite that must be activated inside the cell to exert its effect. The following chart illustrates this intracellular activation process and primary mechanism.

The active metabolite Ara-CTP is the critical mediator of cytotoxicity. Its primary action is during the S-phase of the cell cycle, targeting rapidly dividing cells [1] [3] [4].

Beyond Cytotoxicity: Induction of Differentiation

Recent research reveals that, in addition to cell death, low doses of this compound can induce differentiation of Acute Myeloid Leukemia (AML) cells. This effect shares a mechanism with inhibitors of pyrimidine synthesis, as shown in the table below [5].

| Feature | This compound (Low Dose) | Pyrimidine Synthesis Inhibitors (e.g., Brequinar) |

|---|---|---|

| Primary Trigger | Incorporation into DNA, causing stalled replication forks [5] | Depletion of nucleotide pools (e.g., UMP, dCTP) for DNA synthesis [5] |

| Key Signaling Pathway | Activation of ATR/Checkpoint Kinase 1 (Chk1) pathway [5] | Activation of ATR/Checkpoint Kinase 1 (Chk1) pathway [5] |

| Downstream Effect | Phosphorylation and inhibition of CDC2/CDK1; cell cycle arrest [5] | Phosphorylation and inhibition of CDC2/CDK1; cell cycle arrest [5] |

| Cell Fate Outcome | Myeloid Differentiation (evidenced by CD11b/CD64 expression, morphological changes) [5] | Myeloid Differentiation (evidenced by CD11b/CD64 expression, morphological changes) [5] |

| Rescue Experiment | Differentiation is not reversed by adding nucleosides [5] | Differentiation is reversed by adding uridine or a mix of nucleosides [5] |

This differentiation effect is not reversed by adding nucleosides, distinguishing it from the mechanism of pyrimidine synthesis inhibitors and highlighting its dependence on DNA incorporation [5].

Research and Development Considerations

For your ongoing research, here are some key challenges and experimental factors to consider.

- Drug Resistance: Resistance can arise from several mechanisms, including deficiency in deoxycytidine kinase (needed for activation), overexpression of cytidine deaminase (which inactivates this compound), and increased intracellular dCTP pools (which compete with Ara-CTP). Using a cytidine deaminase inhibitor like tetrahydrouridine is one strategy to overcome resistance [6].

- Dosing and Scheduling: this compound is S-phase specific. The interval between doses (often 12 hours in high-dose protocols) is critical, as longer intervals may allow leukemic cells to progress through the vulnerable S-phase without exposure to the drug [6].

- In Vitro Bioactivity: The potency of this compound in research settings is well-documented. The table below shows its half-maximal inhibitory concentration (IC50/ED50) in various human cell lines [7].

| Cell Line | Cell Line Origin | Assay Description | IC50/ED50 Value |

|---|---|---|---|

| CCRF-CEM | Human T-Lymphoblastic Leukemia | Cytotoxicity after 48 hrs | 5.614 pM [7] |

| HL-60 | Human Promyelocytic Leukemia | Cytotoxicity after 48 hrs | 0.6572 µM [7] |

| MOLT-4 | Human Acute Lymphoblastic Leukemia | Cytotoxicity assay | 10 nM [7] |

| HCT116 | Human Colon Carcinoma | Growth inhibition after 24 hrs | 0.12 µM [7] |

| HeLa | Human Cervical Adenocarcinoma | Growth inhibition after 24 hrs | 0.18 µM [7] |

References

- 1. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 2. Technology for producing this compound through chemical ... [patents.google.com]

- 3. - Wikipedia this compound [en.wikipedia.org]

- 4. , SAR, MCQ, Structure, Chemical Properties... This compound Synthesis [gpatindia.com]

- 5. This compound-induced differentiation of AML cells depends ... [nature.com]

- 6. Optimization of this compound (ARA-C) therapy for acute myeloid ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound | DNA/RNA Synthesis inhibitor | Mechanism [selleckchem.com]

Mechanism of Action: From Uptake to Cell Death

Cytarabine's cytotoxic effect is not immediate but requires intracellular activation and primarily targets DNA synthesis. The sequence of events, from drug administration to cell death, is illustrated in the following workflow.

Diagram of this compound's intracellular mechanism of action.

Quantitative Pharmacological & Clinical Data

Understanding this compound's pharmacokinetics and dosing is crucial for its clinical application and research. Key quantitative data is summarized in the tables below.

Table 1: Pharmacokinetic Profile of this compound (Conventional IV Formulation) [1] [2]

| Parameter | Value / Description |

|---|---|

| Absorption | Poor oral bioavailability (<20%); administered via IV, SC, or intrathecal routes. |

| Distribution | Widely distributed. Crosses blood-brain barrier (CSF concentration ~40-50% of plasma). Volume of Distribution: ~3 L/kg. Protein Binding: ~13%. |

| Metabolism | Extensive hepatic metabolism. Activated to ara-CTP. Inactivated to uracil arabinoside (Ara-U). |

| Elimination Half-life | Initial: 7-20 minutes (plasma). Terminal: 1-3 hours (plasma). Intrathecal: 2-6 hours. |

| Excretion | Primarily renal (~80% of dose), mainly as inactive Ara-U. |

Table 2: Common Clinical Dosing Regimens for Acute Myeloid Leukemia (AML) [3] [2]

| Regimen Type | Dose & Schedule | Context |

|---|---|---|

| Standard "7+3" Induction | This compound: 100-200 mg/m² via continuous IV infusion for 7 days. Plus an anthracycline (e.g., Daunorubicin) for 3 days. | Backbone of initial therapy for fit patients [3]. |

| High-Dose Consolidation | This compound: 1-3 g/m² via IV infusion over 2-3 hours, every 12 hours for 4-6 doses. | Post-remission therapy to eliminate residual disease. |

| Investigational (Subcutaneous) | Doses vary; often used in outpatient consolidation to reduce hospitalization [4]. | Emerging approach to improve cost-effectiveness and patient comfort. |

Recent Research and Experimental Insights

Research continues to optimize the use of this compound and understand the sources of variable patient responses.

- Pharmacogenomics and Treatment Personalization: A 2025 study identified a 10 single-nucleotide variant pharmacogenomics score (ACS10) associated with outcomes in pediatric and young adult AML patients treated with this compound [5]. Key findings:

- Patients with a low ACS10 score had significantly inferior event-free survival.

- A low ACS10 score was significantly more abundant in Black patients compared to White patients, potentially contributing to known racial disparities in survival outcomes.

- The addition of bortezomib to standard chemotherapy appeared to benefit Black patients, suggesting a path toward personalized, augmented therapy [5].

- Novel Formulations and Delivery Systems:

- Liposomal Encapsulation (DepoCyt): A sustained-release, liposomal formulation for intrathecal use extends the duration of cytotoxic drug levels in the cerebrospinal fluid, improving tumor exposure and demonstrating improved complete response rates for lymphomatous meningitis compared to conventional this compound [6].

- Outpatient Consolidation: A 2025 cohort study demonstrated that administering intermediate- or high-dose this compound consolidation in an outpatient setting is feasible and safe. This approach significantly reduced hospitalization days and total treatment costs without increasing the rate of major complications like febrile neutropenia [4].

- Combination with Novel Agents: Ongoing clinical trials, such as the MyeloMATCH trial (NCT04013880), are evaluating this compound in new combinations. This includes comparing the standard "7+3" regimen (this compound + daunorubicin) against combinations with venetoclax (a BCL-2 inhibitor) to improve outcomes for high-risk AML patients [7].

References

- 1. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 2. : Uses, Dosage, Side Effects and More | MIMS Singapore this compound [mims.com]

- 3. Targeting multiple signaling : the new approach to acute... pathways [nature.com]

- 4. Outpatient this compound consolidation in acute myeloid leukemia ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Pharmacogenomics and Outcomes Among ... [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacology of encapsulated sustained-release this compound [pubmed.ncbi.nlm.nih.gov]

- 7. A Randomized Phase II Study Comparing this compound ... [yalemedicine.org]

Comprehensive Application Notes and Protocols: Cytarabine Continuous Infusion Versus Bolus Administration in Leukemia Therapy

Introduction

Cytarabine (1-β-D-arabinofuranosylcytosine or ara-C) represents a cornerstone chemotherapeutic agent in the treatment of acute myeloid leukemia (AML) and other hematological malignancies, with a clinical track record spanning more than five decades. As a pyrimidine antimetabolite, this compound functions as a nucleoside analog that undergoes intracellular phosphorylation to its active triphosphate form (ara-CTP), which subsequently incorporates into DNA molecules during replication, ultimately leading to termination of DNA synthesis and cell death. The administration method—particularly whether this compound is delivered as a continuous infusion or bolus injection—profoundly influences its pharmacokinetic profile, therapeutic efficacy, and toxicity patterns. Understanding these differences is paramount for optimizing clinical protocols and developing novel combination strategies to overcome drug resistance, which remains a significant clinical challenge in leukemia management. These application notes provide a comprehensive overview of the pharmacological principles, clinical protocols, and experimental methodologies relevant to researchers and drug development professionals working with this compound administration strategies.

Pharmacological Basis for Administration Methods

Fundamental Pharmacokinetic and Pharmacodynamic Properties

The administration route of this compound significantly influences its pharmacokinetic profile and therapeutic efficacy. When administered orally, this compound undergoes extensive first-pass metabolism, resulting in low bioavailability, which necessitates delivery via parenteral routes such as intravenous or subcutaneous injection. This compound demonstrates low plasma protein binding and consequently exhibits a high volume of distribution, enabling penetration into various tissues and body fluids. Notably, this compound demonstrates the ability to cross the blood-brain barrier, making it suitable for treating neoplastic conditions affecting the central nervous system. The metabolism of this compound primarily occurs in the liver, where it is converted into both an active metabolite (azacytidine triphosphate) and an inactive metabolite (uracil arabinoside), with the latter being eliminated through renal excretion [1].

The intracellular activation of this compound represents a critical determinant of its therapeutic efficacy. To exert its cytotoxic effects, this compound must be progressively phosphorylated into its active triphosphate form (ara-CTP) through a series of enzymatic reactions. This active metabolite subsequently competes with deoxycytidine triphosphate (dCTP) for incorporation into elongating DNA strands during the S-phase of the cell cycle. The incorporation of ara-CTP into DNA results in chain termination and inhibition of DNA synthesis, ultimately triggering apoptotic cell death in rapidly dividing leukemic cells. Additionally, ara-CTP can inhibit DNA polymerase activity, further compromising DNA replication and repair mechanisms. The cell cycle specificity of this compound underscores its particular activity against rapidly proliferating cells and explains its efficacy in treating hematological malignancies characterized by high proliferation rates [1].

Comparative Analysis of Administration Methods

Table 1: Comparison of this compound Administration Methods

| Parameter | Continuous Infusion | Intermittent Bolus |

|---|---|---|

| Serum Concentration | Maintains steady-state levels (<10 μM) | Peaks and troughs, with higher peak concentrations (≥10 μM) |

| Ara-CTP Accumulation | Sustained intracellular levels | Higher peak accumulation but less sustained |

| Fludarabine Synergy | Enhanced ara-CTP formation at low this compound concentrations | More effective at higher this compound concentrations (≥10 μM) |

| Clinical Applications | Standard-dose regimens (100-200 mg/m²/day for 7 days) | High-dose regimens (1000-3000 mg/m² every 12-24 hours) |

| Toxicity Profile | More predictable myelosuppression | Increased risk of cerebellar toxicity, conjunctivitis, mucositis |

| Mechanistic Emphasis | Extended DNA incorporation time | High peak exposure for maximal DNA incorporation |

The method of administration fundamentally influences the pharmacological behavior and therapeutic profile of this compound. Continuous infusion typically maintains this compound concentrations below 10 μM, which favors sustained intracellular accumulation of ara-CTP over extended periods. This approach ensures constant exposure of cycling leukemic cells to the drug throughout multiple cell cycles, potentially enhancing cytotoxicity against heterogeneous cell populations with varying proliferation rates. In contrast, intermittent bolus administration generates higher peak plasma concentrations (≥10 μM), which may enhance drug penetration into pharmacological sanctuaries and potentially overcome certain resistance mechanisms through sheer concentration advantage. However, this approach produces fluctuating drug levels with periods of subtherapeutic concentrations between doses, potentially allowing for cellular recovery and repair [2] [1].

The synergistic potential with other antileukemic agents also varies between administration methods. Fludarabine phosphate, a purine analog, demonstrates a remarkable ability to enhance the formation and accumulation of ara-CTP—the active metabolite of this compound—through inhibition of key enzymes involved in this compound catabolism. This synergistic interaction exhibits particular clinical relevance in the context of continuous infusion regimens. Preclinical studies using the K562 human leukemic cell line have demonstrated that preincubation with 30 μM F-ara-A (the active metabolite of fludarabine) enhanced intracellular ara-CTP levels by 2.2- to 2.8-fold across a range of this compound concentrations (0.3-10.0 μM). Furthermore, this combination increased the incorporation of ara-CTP into DNA, particularly at this compound concentrations of 1.0 and 3.0 μM, which closely mirror concentrations achieved during continuous infusion regimens in clinical practice [2].

Table 2: Quantitative Effects of Fludarabine on this compound Pharmacodynamics

| This compound Concentration | Ara-CTP Enhancement with Fludarabine | DNA Incorporation Enhancement |

|---|---|---|

| 0.3 μM | 2.2-fold increase | Not significant |

| 1.0 μM | 2.5-fold increase | Significant increase |

| 3.0 μM | 2.6-fold increase | Significant increase |

| 10.0 μM | 2.8-fold increase | Less pronounced |

Clinical Application Protocols

Standard Dosing Regimens and Combination Therapies

This compound administration protocols vary significantly based on disease type, treatment phase (induction versus consolidation), and patient-specific factors. The landmark "7 + 3" regimen, which remains the standard of care for fit patients with newly diagnosed AML, employs continuous infusion this compound at 100-200 mg/m²/day for seven days, concurrent with an anthracycline (daunorubicin or idarubicin) administered on days 1-3. This approach capitalizes on the S-phase specificity of this compound by maintaining continuous drug exposure throughout multiple cell cycles, thereby maximizing leukemic cell kill. For consolidation therapy following successful induction, high-dose this compound regimens typically employ intermittent bolus administration at doses ranging from 1000-3000 mg/m² every 12 hours for 4-12 doses, leveraging the concentration-dependent effects to eradicate residual disease [1] [3].

The combination of fludarabine with this compound represents a strategically designed protocol that exploits the biochemical modulation of this compound metabolism. Fludarabine augments intracellular ara-CTP accumulation through several mechanisms: inhibition of ribonucleotide reductase leading to depletion of competing deoxynucleotides, inhibition of CTP synthetase, and direct inhibition of cytidine deaminase—the primary enzyme responsible for this compound catabolism. Clinical protocols typically administer fludarabine (25-30 mg/m²) over 30 minutes approximately 4 hours before this compound administration, creating optimal intracellular conditions for enhanced ara-CTP accumulation. This timed sequential administration has demonstrated particular efficacy in patients with relapsed or refractory acute leukemias, where it can help overcome mechanisms of this compound resistance [2] [4].

Practical Administration Guidelines

Reconstitution and dilution procedures for this compound vary based on the intended administration method. For conventional this compound, vials containing 100-2000 mg of powder should be reconstituted with an appropriate volume of bacteriostatic water for injection (containing 0.945% benzyl alcohol) to achieve concentrations of 20-100 mg/mL. It is crucial to note that benzyl alcohol-containing diluents are contraindicated in neonates and for high-dose regimens due to potential toxicity concerns. For continuous infusion administration, the reconstituted solution is typically further diluted in 500-1000 mL of compatible IV fluid (0.9% sodium chloride or 5% dextrose injection) to achieve the desired concentration for infusion. In contrast, solutions for bolus administration may be administered with minimal dilution [3].

Storage and stability considerations are essential for maintaining drug integrity. This compound solutions should generally be stored at controlled room temperature (15-30°C). When prepared for continuous infusion, the chemical stability of this compound in common infusion fluids typically extends for at least 7 days under refrigerated conditions (2-8°C), though microbial contamination concerns generally limit beyond-use dating to 24-48 hours for admixed products. For bolus administration, the reconstituted solution should ideally be used immediately, though chemical stability data support refrigeration for up to 48 hours. Compatibility issues may arise when this compound is mixed with other drugs, and thus simultaneous administration with other medications through the same IV line should generally be avoided unless specific compatibility data are available [3].

Experimental Protocols and Methodologies

In Vitro Assessment of this compound Sensitivity and Resistance

Establishing this compound-resistant cell lines provides a valuable model system for investigating resistance mechanisms and screening potential reversal agents. The standard protocol involves continuous exposure of susceptible leukemia cell lines (such as HL60, THP-1, or U937) to progressively increasing concentrations of this compound over several months. Begin with this compound concentrations approximately 10-20% of the established IC₅₀ value and gradually escalate the concentration as cells demonstrate adaptation and continued proliferation. For HL60 cells, researchers have successfully generated resistant sublines (R-HL60) through continual treatment with this compound concentrations ranging from 1 nM to 1 μM. Similarly, for THP-1 and U937 cells, resistant variants (THP-1/R and U937/R) can be established, with documented IC₅₀ values increasing from 6.34 μM to 36.01 μM for THP-1/R and from 13.15 μM to 90.40 μM for U937/R compared to their parental counterparts [5] [6].

Cytotoxicity assays represent fundamental methodologies for quantifying this compound sensitivity in both parental and resistant cell lines. The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay provides a reliable colorimetric approach for assessing cell viability and metabolic activity. Seed cells in 96-well plates at densities of 5,000-10,000 cells per well and allow them to adhere overnight. Subsequently, expose cells to a concentration gradient of this compound (typically spanning 0.1 nM to 100 μM) for 72-96 hours. Following drug exposure, add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation. Carefully aspirate the medium and dissolve the resulting formazan crystals in dimethyl sulfoxide (DMSO). Measure absorbance at 570 nm using a plate reader, with a reference wavelength of 630-650 nm to correct for nonspecific absorption. Calculate the percentage viability relative to untreated control cells and determine the IC₅₀ values using appropriate curve-fitting software (e.g., GraphPad Prism) [7] [6].

Pharmacodynamic Assessment of Ara-CTP Accumulation

Intracellular ara-CTP quantification provides critical insights into this compound activation and its modulation by combination agents. Isolate leukemic cells from patient samples or cell culture and incubate with this compound (typically 1-10 μM) in the presence or absence of potential modulators such as fludarabine (30 μM F-ara-A). Following incubation (usually 2-4 hours), immediately place samples on ice, wash with cold phosphate-buffered saline (PBS), and extract nucleotides using ice-cold perchloric acid (0.4 N) or methanol:water mixtures. Neutralize the extracts and analyze ara-CTP levels using high-performance liquid chromatography (HPLC) with UV detection. Separate nucleotides on an anion-exchange column (e.g., Partisil-10 SAX) using a linear gradient of potassium phosphate buffer (pH 3.5-5.0) at flow rates of 1-2 mL/min. Detect ara-CTP by UV absorbance at 254-280 nm and quantify by comparing peak areas to authentic standards. This methodology reliably demonstrates the 2.2- to 2.8-fold enhancement of ara-CTP accumulation when this compound is combined with fludarabine across clinically relevant concentration ranges [2].

Gene Expression Analysis in this compound Resistance

Transcriptomic profiling of this compound-resistant cells enables identification of resistance-associated genes and pathways. Extract total RNA from paired parental and resistant cell lines using TRIzol reagent or commercial RNA extraction kits according to standard protocols. Assess RNA quality using agarose gel electrophoresis or automated electrophoresis systems (e.g., Bioanalyzer), ensuring RNA integrity numbers (RIN) exceed 8.0 for microarray analysis. For gene expression microarrays, amplify and label target RNA using established labeling kits (e.g., Low Input Quick Amp Labeling Kit) to generate Cy3-labeled cRNA. Fragment the labeled cRNA to sizes between 50-100 nucleotides and hybridize to microarray platforms (e.g., Agilent SurePrint Microarray) at 65°C for 17 hours. Following hybridization, wash the arrays according to manufacturer specifications and scan using a microarray scanner at 535 nm for Cy3 detection. Analyze raw signal data using feature extraction software, apply quantile normalization, and identify differentially expressed genes (DEGs) with statistical significance (fold change >2, p<0.05) between parental and resistant cells [5].

Figure 1: Experimental Workflow for Gene Expression Analysis in this compound Resistance

Mechanistic Insights and Signaling Pathways

Differentiation Effects at Low-Dose Concentrations

Low-dose this compound (LDAC) exerts clinically relevant differentiation effects on AML cells through activation of specific signaling pathways. Exposure of AML cell lines (e.g., U937) to low concentrations of this compound (10-100 nM) for 72 hours induces morphological and functional differentiation characterized by increased cell size, cytoplasmic vacuolization, reduced nuclear-to-cytoplasmic ratio, and enhanced expression of differentiation markers CD11b and CD64. This differentiation response parallels the effects observed with pyrimidine synthesis inhibitors such as AICAr and brequinar. Mechanistically, low-dose this compound triggers replication stress through incorporation of ara-CTP into DNA during synthesis, resulting in stalled replication forks and subsequent activation of the ATR/Chk1 DNA damage signaling pathway. Phosphorylated Chk1 (pChk1-Ser345) then inhibits CDC2 (CDK1) through tyrosine-15 phosphorylation, implementing a cell cycle arrest that facilitates differentiation rather than apoptosis. This mechanistic understanding provides the molecular basis for LDAC regimens used in elderly AML patients unfit for intensive chemotherapy [8].

Checkpoint kinase 1 (Chk1) activation serves as a critical mediator of this compound-induced differentiation. Experimental evidence demonstrates that genetic or pharmacological inhibition of Chk1 effectively abrogates this compound-mediated differentiation, underscoring its essential role in this process. In U937 cells treated with 100 nM this compound for 48-72 hours, immunoblot analysis reveals significantly increased levels of phospho-Chk1 (Ser345) and phospho-CDC2 (Tyr15), consistent with sustained cell cycle arrest in S-phase. This this compound-induced differentiation occurs with minimal apoptosis, as evidenced by low annexin V positivity (comparable to untreated controls) and insensitivity to pan-caspase inhibition. The differentiation response to low-dose this compound exhibits concentration dependence, with maximal effects observed at 100 nM, while higher concentrations (1000 nM) shift the response toward apoptotic cell death characterized by increased subG1 population and annexin V positivity [8].

Genetic Determinants of this compound Sensitivity

Genome-wide association studies (GWAS) have identified numerous genetic variants associated with interindividual variability in this compound sensitivity. A comprehensive meta-analysis of six GWAS involving 523 lymphoblastoid cell lines (LCLs) from diverse ancestral populations identified several single-nucleotide polymorphisms (SNPs) within the mutated in colorectal cancers (MCC) gene that significantly associate with this compound-induced cytotoxicity. The most significant SNP (rs1203633) demonstrated a P-value of 1.31×10⁻⁶, with the AA genotype associated with increased this compound sensitivity in LCLs. Clinical validation in pediatric AML patients receiving this compound-containing regimens revealed that this same genotype was associated with poorer overall survival (P=0.015) and increased treatment-related mortality (P=0.0037), likely reflecting enhanced toxicity in sensitive individuals. Expression quantitative trait locus (eQTL) analysis indicated that this compound exposure induces MCC expression by 1.7- to 26.6-fold in LCLs, suggesting a potential functional role for MCC in this compound response [7].

This compound resistance mechanisms involve complex molecular pathways, with recent evidence implicating S100A4, a calcium-binding protein, in mediating resistance through p53 regulation. In this compound-resistant AML cell lines (THP-1/R and U937/R), S100A4 expression is significantly upregulated compared to parental cells. Functional studies demonstrate that the transcription factor NR6A1 directly binds to the S100A4 promoter, enhancing its transcriptional activity. Elevated S100A4 subsequently upregulates p53 expression, promoting AML cell proliferation and conferring resistance to this compound-induced apoptosis. This resistance pathway can be therapeutically targeted, as inhibition of NR6A1 or S100A4 sensitizes resistant cells to this compound, providing a potential strategy for overcoming clinical resistance. Analysis of primary AML patient samples further validates the association between S100A4 overexpression and disease relapse, supporting its role as both a biomarker and potential therapeutic target [6].

Figure 2: Signaling Pathway of this compound-Induced Differentiation through Chk1 Activation

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Influence of fludarabine on pharmacokinetics and pharmacodynamics... [pubmed.ncbi.nlm.nih.gov]

- 3. Monograph for Professionals - Drugs.com this compound [drugs.com]

- 4. [PDF] Pharmacology of fludarabine phosphate after... | Semantic Scholar [semanticscholar.org]

- 5. Gene Expression Insights into this compound Resistance in ... [pmc.ncbi.nlm.nih.gov]

- 6. Identification of an Ara-C resistance-related gene risk score ... [frontiersin.org]

- 7. Comprehensive genetic analysis of this compound sensitivity in ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound-induced differentiation of AML cells depends ... [nature.com]

Comprehensive Application Notes and Protocols: Cytarabine In Vitro Cytotoxicity Assessment Using MTT Assay

Introduction to Cytarabine and MTT Cytotoxicity Assessment

This compound (1-β-D-arabinofuranosylcytosine) is a pyrimidine nucleoside analog that serves as a cornerstone in the treatment of acute myeloid leukemia (AML) and other hematological malignancies. As an antimetabolite chemotherapeutic agent, this compound exhibits cell phase specificity, primarily killing cells undergoing DNA synthesis (S-phase) and under certain conditions blocking the progression of cells from the G1 phase to the S-phase. Although the mechanism of action is not completely understood, it appears that this compound acts through the inhibition of DNA polymerase, incorporating itself into DNA and RNA molecules, which results in termination of DNA chain elongation and ultimately leads to apoptotic cell death [1].

The MTT cytotoxicity assay represents one of the most widely utilized colorimetric methods for evaluating cell viability and metabolic activity in response to therapeutic agents. First described by Mosmann in 1983, this robust assay leverages the biochemical reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells [2] [3]. The amount of formazan produced is directly proportional to the number of viable cells and their metabolic activity, providing researchers with a quantitative measurement of compound cytotoxicity. For this compound development and testing, the MTT assay offers an efficient, reproducible method to screen cytotoxic potential across various cell models, particularly leukemic cell lines, enabling dose-response characterization and combination therapy assessment [4] [5].

Principle of the MTT Assay

Biochemical Basis

The fundamental principle of the MTT assay centers on the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt to purple, insoluble formazan crystals by viable cells. This reduction occurs primarily through the activity of mitochondrial dehydrogenases, particularly succinate dehydrogenase, in metabolically active cells [6] [4]. These enzymes are part of the mitochondrial electron transport chain and utilize NADH and NADPH as cofactors in the reduction process. The resulting formazan crystals are impermeable to cell membranes and thus accumulate intracellularly in living cells, while dead or inactive cells lose this reductive capacity.

The quantitative relationship between metabolic activity and formazan production forms the basis for cytotoxicity assessment. After the formation of formazan crystals, a solubilization solution is added to dissolve the insoluble crystals, producing a homogeneous purple solution. The absorbance intensity of this solution, typically measured at 570 nm with a reference wavelength of 630 nm to correct for background interference, directly correlates with the number of viable cells in the culture [2] [6]. This colorimetric readout enables precise quantification of cell viability and metabolic activity following exposure to this compound or other cytotoxic agents.

Comparison with Alternative Viability Assays

While the MTT assay remains widely popular, several alternative tetrazolium-based assays offer different advantages and limitations:

Table 1: Comparison of Tetrazolium-Based Cell Viability Assays

| Assay Type | Substrate | Formazan Product | Key Advantages | Main Limitations |

|---|---|---|---|---|

| MTT | MTT | Insoluble (requires solubilization) | Well-established, inexpensive, reproducible | Solubilization step required, potential crystal interference |

| MTS | MTS | Soluble in aqueous media | No solubilization step, more convenient | May require electron coupling reagents |

| XTT | XTT | Soluble in aqueous media | No solubilization step, suitable for high-throughput | Lower sensitivity compared to MTT |

| WST-1 | WST-1 | Soluble in aqueous media | Highly water-soluble, rapid signal development | Higher cost, chemical instability |

Unlike MTS, XTT, and WST-1 assays that produce water-soluble formazan products, the MTT assay requires a solubilization step which adds complexity but allows for more controlled quantification [6] [4]. The MTT assay's reliance on mitochondrial enzymes makes it particularly suitable for detecting subtle changes in metabolic activity induced by this compound treatment, though its performance can vary depending on the cell types used, and optimization may be required for different experimental conditions [6].

Experimental Design and Planning

Cell Line Selection and Culture Conditions

Appropriate cell line selection is critical for meaningful this compound cytotoxicity assessment. For leukemia research, the following cell lines are commonly employed:

- HL-60 (human promyelocytic leukemia): Frequently used for this compound MTT assays, with documented IC₅₀ values approximately 2.5 μM [7]

- Kasumi-1 (AML-M2 with t(8;21)): Particularly sensitive to this compound, especially in combination with histone deacetylase inhibitors [5]

- THP-1 (AML-M5 with t(9;11)): Well-established model for pediatric AML studies [5]

- MV4-11 (AML-M5 with t(4;11)): Represents bilineage leukemia with FLT3-ITD mutation [5]

Proper cell culture maintenance is essential for assay reproducibility. Cells should be maintained in appropriate media (typically RPMI-1640 for leukemic lines) supplemented with 10-20% fetal bovine serum and 2 mM L-glutamine, and kept in a 37°C humidified atmosphere with 5% CO₂ [5]. Cells should be maintained in the logarithmic growth phase throughout the experiment and should not exceed 80% confluence at the time of assay initiation to ensure optimal metabolic activity and reproducible results [2].

Reagent Preparation and Optimization

MTT stock solution should be prepared at a concentration of 5 mg/mL in phosphate-buffered saline (PBS) and filter-sterilized. The solution should be protected from light and stored at -20°C in aliquots for up to 6 months. Avoid repeated freeze-thaw cycles and do not store at 4°C for extended periods [6]. The working concentration in the assay typically ranges from 0.2-0.5 mg/mL [2].

Solubilization solutions must be selected based on cell type and experimental conditions. Common options include:

- Acidified isopropanol (4 mM HCl, 0.1% NP-40 in isopropanol) [6]

- Dimethyl sulfoxide (DMSO) [2]

- SDS-based solubilization buffers [2]

For this compound testing, drug solution preparation requires special consideration due to its solubility characteristics. This compound is freely soluble in water and slightly soluble in alcohol and chloroform [1]. Stock solutions are typically prepared in PBS or culture media at concentrations 100-1000× higher than the final test concentrations to minimize dilution effects when added to cell cultures.

Table 2: Key Experimental Parameters for this compound MTT Assay Optimization

| Parameter | Optimal Condition | Considerations for this compound Testing |

|---|---|---|

| Cell seeding density | 5,000-50,000 cells/well (96-well plate) | Lower densities for rapid proliferation lines; ensure linear range |

| This compound exposure time | 24-72 hours | Dependent on treatment objectives; longer exposure for low concentrations |

| MTT incubation period | 2-4 hours | Varies with cell metabolic activity; optimize for each cell line |

| Solubilization duration | 15 minutes to overnight | Ensure complete dissolution; gentle shaking may be required |

| Absorbance measurement | 570 nm with 630-690 nm reference | Reference wavelength critical for background subtraction |

Step-by-Step MTT Protocol for this compound Cytotoxicity Testing

Cell Seeding and Treatment

- Harvest and count cells from maintenance cultures during logarithmic growth phase. Ensure viability exceeds 95% as determined by trypan blue exclusion.

- Prepare cell suspension at appropriate density in complete culture medium. For most leukemic cell lines, seed 100 μL containing 5,000-50,000 cells per well in 96-well tissue culture plates. Include multiple replicates for each condition (minimum triplicate recommended).

- Include control wells:

- Negative controls: Cells with medium only (100% viability baseline)

- Blank controls: Medium without cells (background absorbance)

- Positive controls: Cells with known cytotoxic agent (e.g., 100 μM staurosporine)

- Pre-incubate plates for 24 hours at 37°C, 5% CO₂ to allow cell stabilization and recovery.

- Prepare this compound serial dilutions in culture medium covering a concentration range typically from 0.1 μM to 100 μM, depending on cell line sensitivity.

- Remove culture medium from wells and add 100 μL of this compound dilutions to respective wells. Include vehicle controls for solvent effects if applicable.

MTT Incubation and Formazan Solubilization

- Incubate treatment plates for predetermined exposure period (typically 24-72 hours for this compound) at 37°C, 5% CO₂.

- Prepare MTT working solution by diluting stock solution (5 mg/mL) in serum-free medium to final concentration of 0.5 mg/mL.

- Add MTT solution (10-20% of total well volume) directly to each well. Gently swirl plate to ensure uniform distribution.

- Return plates to incubator for 2-4 hours to allow formazan crystal formation. Monitor visually for purple precipitate development.

- Carefully remove medium containing MTT without disturbing formazan crystals. For suspension cells, centrifuge plates (1,000 × g, 5 minutes) before medium removal.

- Add solubilization solution (100-150 μL per well for 96-well plate). Use DMSO, acidified isopropanol, or SDS-based solution as optimized for your cell system.

- Agitate plates gently on orbital shaker for 15 minutes to ensure complete crystal dissolution. Wrap plates in foil if using light-sensitive solvents.

Absorbance Measurement and Data Analysis

- Measure absorbance using microplate reader at 570 nm with reference wavelength at 630-690 nm to correct for nonspecific absorption.

- Read plates promptly after solubilization (within 1 hour) to prevent signal degradation.

- Calculate normalized viability using the following formula:

- Generate dose-response curves by plotting viability against this compound concentration using appropriate curve-fitting software.

- Determine IC₅₀ values (concentration causing 50% viability reduction) using nonlinear regression analysis of dose-response data.

Experimental Workflow and this compound Mechanism Visualization

The following diagram illustrates the complete experimental workflow for the this compound MTT cytotoxicity assay:

The intracellular mechanism of this compound activation and its interaction with the MTT assay detection principle is shown below:

This compound-Specific Applications and Data Interpretation

This compound Combination Therapy Studies

The MTT assay has proven particularly valuable in assessing synergistic interactions between this compound and other therapeutic agents. Research has demonstrated highly synergistic antileukemic activities between this compound and valproic acid (VPA), a histone deacetylase inhibitor, in pediatric AML cell lines and diagnostic blast samples [5]. The extent and direction of cytotoxic interactions can be quantified by determining the combination index (CI) using the following equation:

Where (Dx)₁ and (Dx)₂ are concentrations of this compound and VPA that individually inhibit cell proliferation by 50%, while (D)₁ and (D)₂ are concentrations that produce the same effect when combined. CI values <1 indicate synergistic effects, CI=1 indicates additive effects, and CI>1 indicates antagonistic effects [5].

Studies have revealed that t(8;21) AML blasts are significantly more sensitive to VPA and show far greater sensitivities to combined this compound and VPA than non-t(8;21) AML cases, highlighting the importance of genetic stratification in this compound combination therapy development [5].

This compound-Loaded Nanoparticle Formulations

The MTT assay plays a crucial role in evaluating novel this compound delivery systems, such as trehalose-coated iron oxide nanoparticles (TINPs). Research has demonstrated that this compound-loaded TINPs (CY-TINPs) show remarkable enhancement in cytotoxic activity against tumors compared to conventional this compound administration [8]. When testing nanocarrier systems, special considerations must be addressed in the MTT protocol:

- Nanoparticle interference with absorbance measurements must be controlled through appropriate blank corrections

- Serum proteins can affect nanoparticle stability and drug release kinetics

- Extended exposure times may be necessary to account for sustained release profiles

The development of CY-TINPs with particle sizes of approximately 50 nm and zeta potential of -13.03 mV has demonstrated enhanced cytotoxic activity, improved bioavailability, and delayed drug release, highlighting how MTT assays facilitate the optimization of advanced this compound delivery systems [8].

Quantitative this compound Cytotoxicity Data

Table 3: Experimentally Determined this compound IC₅₀ Values in Various Cell Models

| Cell Model | Experimental Conditions | This compound IC₅₀ | References |

|---|---|---|---|

| HL-60 (human promyelocytic leukemia) | 24-hour treatment, MTT assay | ~2.5 μM | [7] |

| Pediatric AML Blasts (t(8;21)) | 72-hour treatment, MTT assay | Range: 0.1-1 μM | [5] |

| Pediatric AML Blasts (non-t(8;21)) | 72-hour treatment, MTT assay | Range: 1-10 μM | [5] |

| Kasumi-1 (AML with t(8;21)) | 96-hour treatment, MTT assay | Varies with combination | [5] |

| THP-1 (AML with t(9;11)) | 96-hour treatment, MTT assay | Varies with combination | [5] |

Troubleshooting and Technical Considerations

Common Issues and Solutions

- High Background Absorbance: Often caused by incomplete removal of culture medium containing phenol red or serum interference. Use serum-free medium during MTT incubation and include appropriate blank controls [6].

- Low Formazan Production: May result from insufficient cell numbers, inadequate MTT concentration, or shortened incubation time. Optimize cell seeding density and confirm MTT solution activity through positive controls [2].

- Precipitate Variability: Inconsistent crystal formation can arise from temperature fluctuations during incubation. Ensure stable 37°C environment without disturbance [2].

- This compound-Specific Considerations: Chemical reduction of MTT by strong reducing agents may cause false-positive results. Include no-cell controls with this compound to identify direct MTT reduction [2].

Methodological Limitations and Complementary Assays

While the MTT assay provides valuable quantitative data on this compound cytotoxicity, researchers should recognize its inherent limitations:

- The assay measures metabolic activity rather than direct cell death, which may not always correlate directly with cytotoxicity, especially in cells undergoing metabolic stress without immediate cell death [2] [4].

- The endpoint nature of the assay prevents continuous monitoring of the same cell population over time [6].

- Chemical interference can occur with test compounds that directly reduce MTT or absorb at similar wavelengths [2].

To address these limitations, consider implementing complementary assays for comprehensive this compound evaluation:

- Apoptosis assays (Annexin V/PI staining) to distinguish apoptotic from necrotic cell death [5]

- Cell cycle analysis to identify specific phase arrest induced by this compound [7]

- Clonogenic assays to assess long-term reproductive viability after this compound exposure

- LDH release assays to evaluate membrane integrity and necrotic cell death [4]

Conclusion

The MTT cytotoxicity assay remains an indispensable tool in this compound development and evaluation, providing researchers with a robust, reproducible method to quantify antileukemic activity across diverse experimental contexts. When properly optimized and executed with appropriate controls, this assay generates reliable data on this compound potency, synergistic interactions, and novel formulation efficacy. By understanding both the capabilities and limitations of the MTT assay, researchers can effectively employ this methodology to advance this compound-based therapeutic strategies for leukemia treatment.

References

- 1. : Package Insert / Prescribing Information this compound [drugs.com]

- 2. Lab: Principle, Protocol & Applications MTT Cytotoxicity Assay [acmeresearchlabs.in]

- 3. for MTT and Proliferation Assay Protocol Cell Viability [sigmaaldrich.cn]

- 4. and Cell Viability In ... | IntechOpen Vitro Cytotoxicity Assays [intechopen.com]

- 5. PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 6. | Abcam MTT assay protocol [abcam.com]

- 7. Exploring the Antitumor Mechanism of High-Dose ... [pmc.ncbi.nlm.nih.gov]

- 8. Formulation, Optimization and Evaluation of this compound -Loaded Iron... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes & Protocols: Cytarabine and Daunorubicin in Acute Myeloid Leukemia Therapy

Introduction to AML and the Role of Cytarabine-Daunorubicin Therapy

Acute Myeloid Leukemia (AML) represents a heterogeneous hematologic malignancy characterized by rapid proliferation of abnormal myeloid precursor cells in bone marrow and blood, resulting in disrupted normal hematopoiesis and peripheral cytopenias. With approximately 20,000 new cases diagnosed annually in the United States, AML incidence increases significantly with age, displaying a median age at diagnosis of 68 years [1]. The pathobiological complexity of AML stems from diverse acquired genetic abnormalities that cooperate to promote leukemogenesis through disrupted differentiation and uncontrolled proliferation [1]. For nearly half a century, the combination of this compound (cytosine arabinoside, Ara-C) and an anthracycline (typically daunorubicin) has constituted the foundational chemotherapeutic backbone for fit patients with newly diagnosed AML [2] [1]. This combination, administered as the "7+3" regimen (7-day continuous this compound infusion with 3 days of daunorubicin), induces complete remission in 60-80% of younger adults (<60 years) and 40-60% of older adults (>65 years) [2].

The therapeutic landscape for AML has evolved significantly in recent years with the introduction of targeted therapies and novel formulations, yet the this compound-daunorubicin combination remains the reference standard for initial induction therapy [3] [1]. The enduring clinical utility of this regimen stems from its synergistic cytotoxicity against leukemic blasts, achieved through complementary mechanisms of action that disrupt DNA synthesis and repair [4] [2]. Recent advances have focused on optimizing this combination through dose intensification, liposomal encapsulation to maintain synergistic drug ratios, and incorporation of targeted agents based on specific molecular abnormalities [5] [6]. Understanding the pharmacodynamic, pharmacokinetic, and clinical protocol aspects of this compound-daunorubicin therapy remains essential for researchers and clinicians developing next-generation AML treatment strategies.

Table 1: AML Classification and Risk Stratification Based on Genetic Abnormalities

| Risk Category | Cytogenetic Abnormalities | Molecular Mutations | Approximate Frequency |

|---|---|---|---|

| Favorable | t(8;21), inv(16), t(16;16) | Mutated NPM1 without FLT3-ITD, Biallelic CEBPA | 15-20% |

| Intermediate | Normal karyotype, +8, t(9;11) | t(8;21), inv(16) with c-KIT mutations | 40-50% |

| Adverse | Complex karyotype, -5, -7, del(5q) | TP53 mutations, FLT3-ITD high allelic ratio | 30-40% |

Pharmacodynamic and Mechanistic Insights

Mechanism of Action of Daunorubicin

Daunorubicin, an anthracycline antibiotic derived from Streptomyces peucetius var. caesius, exerts its antineoplastic activity through three primary mechanisms that collectively disrupt DNA integrity and cellular viability. First, as a DNA intercalating agent, the planar four-ring structure of daunorubicin inserts between DNA base pairs, with the daunosamine sugar moiety positioned in the minor groove, thereby physically impeding DNA and RNA synthesis during the S-phase of the cell cycle [2]. Second, daunorubicin inhibits topoisomerase II activity by stabilizing the cleavable complex between topoisomerase II and DNA, preventing DNA double-strand relegation and generating irreversible DNA breaks [2]. Third, daunorubicin undergoes enzymatic reduction by NADPH-cytochrome P450 reductase to form semiquinone free radicals, which subsequently redox cycle with molecular oxygen to generate superoxide anion and hydrogen peroxide, causing oxidative damage to cellular membranes, proteins, and DNA [2].

The structural determinants of daunorubicin's activity reside in its aglycone and sugar moieties. The aglycone group consists of a tetracyclic ring with quinone and hydroquinone groups on the C and B rings, while the sugar group (daunosamine) attaches to C-7 of the A ring via a glycosidic bond and contains an amine group at C-3 that facilitates DNA binding [2]. These structural features enable the multi-mechanistic cytotoxicity that underpins daunorubicin's efficacy in AML therapy, particularly when combined with this compound.

Mechanism of Action of this compound

This compound (1-β-D-arabinofuranosylcytosine) is a pyrimidine nucleoside analog that requires intracellular phosphorylation to its active metabolite, this compound triphosphate (Ara-CTP), to exert antileukemic effects [2]. The cellular uptake of this compound is mediated by nucleoside transport proteins, primarily human equilibrative nucleoside transporter 1 (hENT1) and human concentrative nucleoside transporter 3 (hCNT3) [2]. Once intracellular, this compound undergoes activation phosphorylation through a three-step process catalyzed by deoxycytidine kinase (DCK; to Ara-CMP), deoxycytidine monophosphate kinase (dCMK; to Ara-CDP), and nucleoside diphosphate kinase (NDK; to Ara-CTP) [2].

The primary mechanism of this compound cytotoxicity involves competition with deoxycytidine triphosphate (dCTP) for incorporation into elongating DNA strands during replication. Once incorporated, Ara-CTP acts as a chain terminator that impedes DNA polymerase activity, thereby inhibiting DNA synthesis and repair [2]. This mechanism exhibits cell cycle specificity, with maximal cytotoxicity occurring during the S-phase when DNA synthesis is most active. Additionally, this compound may induce apoptotic signaling through activation of caspase pathways and mitochondrial membrane depolarization, contributing to programmed cell death in AML blasts.

Diagram 1: Mechanisms of Action of this compound and Daunorubicin in AML Cells. This compound requires nucleoside transporter-mediated uptake and phosphorylation to active Ara-CTP, which incorporates into DNA causing chain termination. Daunorubicin acts through DNA intercalation, topoisomerase II inhibition, and free radical generation. Both pathways converge to induce apoptosis.

Synergistic Interactions